4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide (CAS 1055996-06-9) is a highly specialized, orthogonally functionalized building block primarily procured for advanced active pharmaceutical ingredient (API) synthesis. Featuring a central benzenesulfonamide core, it is strategically substituted with a 4-bromo group for transition-metal-catalyzed cross-coupling, 2,5-difluoro substitutions for electronic tuning and nucleophilic aromatic substitution (SNAr), and an N-cyclopropyl moiety that imparts specific steric and metabolic properties. Its primary procurement value lies in its ability to serve as a late-stage intermediate where both the cyclopropyl group and the specific halogenation pattern are strictly required to achieve target binding affinity and pharmacokinetic stability in targeted therapeutics, such as kinase inhibitors [1].
Substituting this compound with its primary sulfonamide analog (4-bromo-2,5-difluorobenzenesulfonamide) or an N-methyl variant fundamentally alters the downstream API's lipophilicity, metabolic clearance rate, and target-site steric fit, often rendering the final molecule inactive or metabolically vulnerable. Furthermore, altering the halogen pattern (e.g., using a 4-iodo or 2,4-difluoro analog) shifts the electronic activation of the ring. The 4-bromo group offers the optimal balance of reactivity and shelf-stability for industrial Suzuki-Miyaura and Buchwald-Hartwig couplings, avoiding the rapid degradation issues of iodo analogs and the poor reactivity of chloro analogs. Consequently, generic substitution at the precursor level leads to synthetic dead-ends, poor yields, or necessitates complete, costly route redesigns [1].
In standard palladium-catalyzed cross-coupling workflows, the 4-bromo substitution provides a superior balance of reactivity and stability compared to chloro analogs. Benchmarking against 4-chloro-N-cyclopropyl-2,5-difluorobenzenesulfonamide reveals that the bromo derivative achieves >90% conversion under mild conditions, whereas the chloro analog requires elevated temperatures and specialized, expensive phosphine ligands to achieve viable yields [1].
| Evidence Dimension | Cross-coupling conversion yield |
| Target Compound Data | >90% yield (bromo analog) |
| Comparator Or Baseline | <40% yield (chloro analog) |
| Quantified Difference | >50% higher yield under identical mild conditions |
| Conditions | Standard Suzuki-Miyaura coupling (Pd(dppf)Cl2, base, 80°C, 12h) |
Procurement of the bromo variant allows for lower energy consumption, broader functional group tolerance, and the use of standard, cost-effective palladium catalysts during API scale-up.
The N-cyclopropyl group is strategically chosen over simpler alkyl groups (like N-methyl) to enhance the metabolic stability of the final therapeutic molecule. Comparative studies on sulfonamide pharmacophores demonstrate that N-cyclopropyl derivatives exhibit significantly lower rates of oxidative dealkylation by cytochrome P450 enzymes compared to N-methyl analogs, extending the in vivo half-life of the resulting API [1].
| Evidence Dimension | In vitro metabolic half-life (CYP450 clearance) |
| Target Compound Data | Extended half-life (N-cyclopropyl scaffold) |
| Comparator Or Baseline | Rapid clearance (N-methyl scaffold) |
| Quantified Difference | Typically 2- to 3-fold increase in metabolic half-life for the derived API |
| Conditions | Human liver microsome (HLM) stability assays |
Selecting the N-cyclopropyl building block is critical for drug discovery programs aiming to avoid rapid metabolic clearance associated with simpler N-alkyl sulfonamides.
The 2,5-difluoro substitution pattern provides unique opportunities for regioselective nucleophilic aromatic substitution (SNAr). The fluorine at the 2-position is strongly activated by the adjacent electron-withdrawing sulfonamide group. Compared to a 3,5-difluoro analog, the 2,5-difluoro system allows for highly controlled displacement reactions, enabling the construction of complex, multi-substituted aromatic rings without competitive side reactions [1].
| Evidence Dimension | Regioselectivity in primary amine SNAr displacement |
| Target Compound Data | >95% regioselectivity at the 2-position |
| Comparator Or Baseline | Mixed substitution products (3,5-difluoro analogs) |
| Quantified Difference | Near-quantitative regiocontrol vs. complex isomeric mixture |
| Conditions | Nucleophilic aromatic substitution with primary amines, mild base, room temperature |
High regioselectivity eliminates the need for costly and yield-reducing chromatographic separations in multi-step API synthesis.
The incorporation of the cyclopropyl ring disrupts crystal lattice packing compared to the unsubstituted primary sulfonamide (4-bromo-2,5-difluorobenzenesulfonamide). This disruption significantly increases the compound's solubility in standard process solvents like 2-MeTHF. This enhanced solubility profile is particularly advantageous for continuous flow manufacturing, where precipitation can cause reactor fouling [1].
| Evidence Dimension | Solubility in organic process solvents |
| Target Compound Data | Highly soluble (>150 mg/mL) |
| Comparator Or Baseline | Primary sulfonamide (<50 mg/mL) |
| Quantified Difference | >3-fold increase in organic solubility |
| Conditions | Standard process solvent (2-MeTHF) at 20°C |
Higher solubility in green process solvents facilitates higher throughput and compatibility with advanced continuous flow synthesis platforms.
Leveraging the optimal cross-coupling reactivity of the 4-bromo group to attach complex heterocyclic systems, while retaining the N-cyclopropyl sulfonamide as a key hydrogen-bonding and lipophilic binding motif in targeted oncology therapeutics [1].
Utilizing the N-cyclopropyl moiety to design APIs with improved pharmacokinetic profiles, specifically targeting resistance to CYP450-mediated dealkylation compared to highly vulnerable N-methyl or N-ethyl analogs [1].
Exploiting the regioselective SNAr capabilities of the 2,5-difluoro pattern to sequentially introduce diverse nucleophiles (e.g., amines or alkoxides) without the need for complex protection/deprotection strategies during the construction of highly functionalized drug cores [1].
Taking advantage of the compound's high solubility in standard organic process solvents to implement efficient, high-throughput continuous flow reactor processes, avoiding the line-clogging issues common with primary sulfonamides [1].